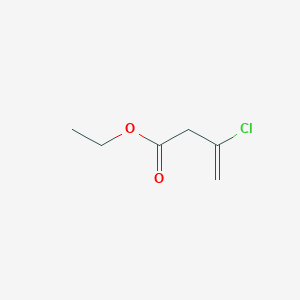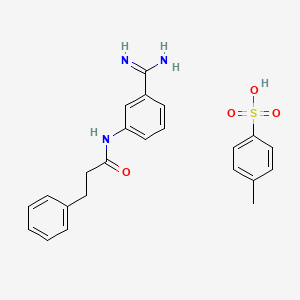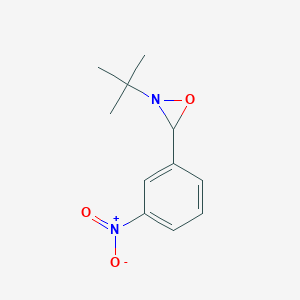
2-Tert-butyl-3-(3-nitrophenyl)oxaziridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Tert-butyl-3-(3-nitrophenyl)oxaziridine is a chemical compound with the molecular formula C11H14N2O3. It belongs to the class of oxaziridines, which are three-membered heterocyclic compounds containing oxygen, nitrogen, and carbon atoms. Oxaziridines are known for their high reactivity and are often used as oxygen and nitrogen transfer agents in various chemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-3-(3-nitrophenyl)oxaziridine typically involves the reaction of tert-butylamine with 3-nitrobenzaldehyde in the presence of an oxidizing agent. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from 0°C to room temperature. The reaction proceeds through the formation of an imine intermediate, which is then oxidized to form the oxaziridine ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction control. The purity of the final product is typically ensured through recrystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
2-Tert-butyl-3-(3-nitrophenyl)oxaziridine undergoes various types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, transferring oxygen to various substrates.
Reduction: It can be reduced to form corresponding amines or alcohols.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide. Reactions are typically carried out in solvents like dichloromethane at low temperatures.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used, often in solvents like tetrahydrofuran (THF).
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are used in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include:
Oxidation: Corresponding oxides or hydroxylated products.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Tert-butyl-3-(3-nitrophenyl)oxaziridine has several scientific research applications:
Chemistry: Used as an oxidizing agent in organic synthesis, particularly in the formation of epoxides and hydroxylamines.
Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of fine chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Tert-butyl-3-(3-nitrophenyl)oxaziridine involves the transfer of oxygen or nitrogen atoms to various substrates. The strained three-membered ring and the relatively weak N-O bond make it highly reactive. The compound can act as an electrophilic oxygen or nitrogen donor, facilitating various oxidation and amination reactions. The molecular targets and pathways involved depend on the specific reaction and substrate .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Tert-butyl-3-(4-nitrophenyl)oxaziridine
- 2-Tert-butyl-3-(2-nitrophenyl)oxaziridine
- 2-Tert-butyl-3-(4-methylphenyl)oxaziridine
Uniqueness
2-Tert-butyl-3-(3-nitrophenyl)oxaziridine is unique due to its specific substitution pattern on the phenyl ring, which influences its reactivity and selectivity in various chemical reactions. The presence of the nitro group at the 3-position enhances its electrophilic nature, making it a more effective oxidizing and nitrogen transfer agent compared to its analogs.
Propiedades
Número CAS |
23898-62-6 |
|---|---|
Fórmula molecular |
C11H14N2O3 |
Peso molecular |
222.24 g/mol |
Nombre IUPAC |
2-tert-butyl-3-(3-nitrophenyl)oxaziridine |
InChI |
InChI=1S/C11H14N2O3/c1-11(2,3)12-10(16-12)8-5-4-6-9(7-8)13(14)15/h4-7,10H,1-3H3 |
Clave InChI |
PTNIZSZGESKZEA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)N1C(O1)C2=CC(=CC=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



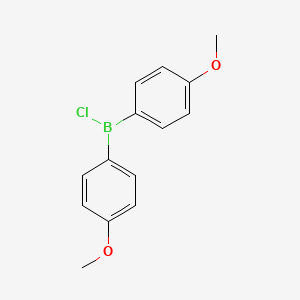

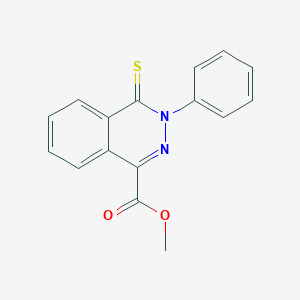

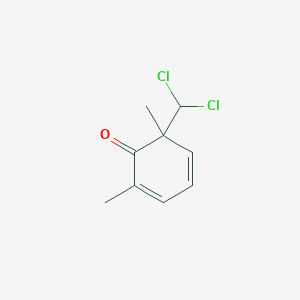
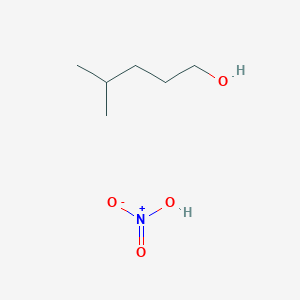
![2-{[Methyl(phenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14710182.png)
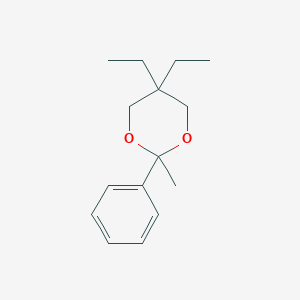
![3-Methoxy-5-oxo-6,7-dihydro-5h-benzo[7]annulen-2-yl acetate](/img/structure/B14710199.png)


